3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction proceeds under mild conditions and can be carried out in various solvents, including water and acetonitrile .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . Microwave-assisted synthesis is another method used to enhance reaction rates and yields . These methods are advantageous due to their cost-effectiveness, simplicity, and high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium and zinc salts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso compounds, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to specific active sites on enzymes . This binding can inhibit enzyme activity or alter metabolic pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(1H-1,2,3,4-tetrazol-5-yl)methyl]piperidine hydrochloride
- 4-(diphenylmethoxy)-1-[3-(1H-1,2,3,4-tetrazol-5-yl)propyl]piperidine
Uniqueness
3-(1H-1,2,3,4-tetrazol-5-yl)piperidin-3-ol hydrochloride is unique due to its specific structure, which combines the tetrazole ring with a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H12ClN5O |
---|---|
Molekulargewicht |
205.64 g/mol |
IUPAC-Name |
3-(2H-tetrazol-5-yl)piperidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H11N5O.ClH/c12-6(2-1-3-7-4-6)5-8-10-11-9-5;/h7,12H,1-4H2,(H,8,9,10,11);1H |
InChI-Schlüssel |
LOTHKIRAQBAKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)(C2=NNN=N2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.